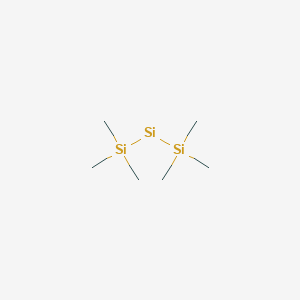
1,1,1,3,3,3-Hexamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexamethyltrisilane is an organosilicon compound with the molecular formula C6H18Si3. It is a colorless liquid that is primarily used in various industrial and research applications. This compound is known for its unique chemical properties, which make it valuable in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexamethyltrisilane can be synthesized through the reaction of trimethylchlorosilane with a suitable reducing agent. One common method involves the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
3(CH3)3SiCl+LiAlH4→(CH3)3Si−Si(CH3)2−Si(CH3)3+LiCl+AlCl3
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,3-Hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed:
Oxidation: Silanols (e.g., (CH3)3SiOH) or siloxanes (e.g., (CH3)3SiOSi(CH3)3).
Reduction: Simpler silanes (e.g., (CH3)3SiH).
Substitution: Halosilanes (e.g., (CH3)3SiCl).
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexamethyltrisilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound valuable in various chemical processes. The molecular targets and pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates in organic synthesis.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexamethyldisilazane: Similar in structure but contains a nitrogen atom, making it useful as a silylation agent.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional oxygen atom, used in surface treatments and coatings.
Trimethylsilane: A simpler silane with fewer silicon atoms, used in semiconductor manufacturing.
Uniqueness: 1,1,1,3,3,3-Hexamethyltrisilane is unique due to its specific arrangement of silicon atoms, which imparts distinct chemical properties. Its ability to form stable silicon-carbon bonds and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
5089-32-7 |
|---|---|
Fórmula molecular |
C6H20Si3 |
Peso molecular |
176.48 g/mol |
Nombre IUPAC |
trimethyl(trimethylsilylsilyl)silane |
InChI |
InChI=1S/C6H20Si3/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 |
Clave InChI |
OFFVKJINHUQURH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si][Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)[SiH2][Si](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















